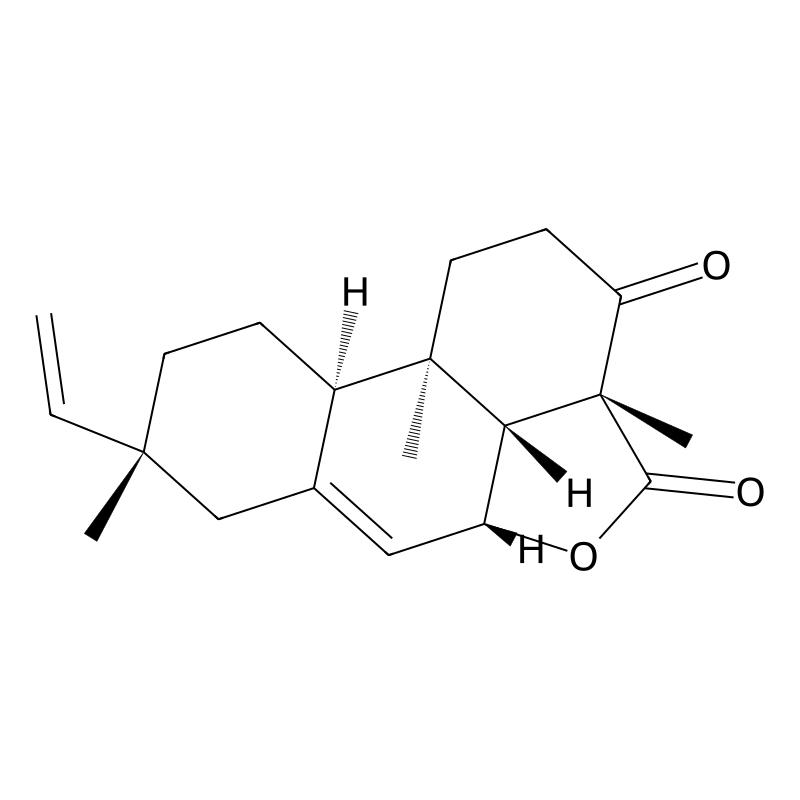

Momilactone A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Momilactone A is a diterpenoid compound primarily found in rice (Oryza sativa) and is recognized for its role as a phytoalexin, which is a substance produced by plants in response to pathogen attacks. This compound belongs to the class of 9β-H-pimarane diterpenoids and features a unique chemical structure that includes a lactone ring. It is synthesized in rice plants as a defense mechanism against biotic stressors such as fungal infections and insect attacks, and it has been shown to exhibit allelopathic properties, affecting the growth of surrounding plants .

The synthesis of Momilactone A occurs through the enzymatic action of Momilactone-A synthase, which catalyzes the conversion of 3beta-hydroxy-9beta-pimara-7,15-diene-19,6beta-olide into Momilactone A using NAD(P)+ as a cofactor. The reaction can be summarized as follows:

This reaction highlights the role of Momilactone-A synthase in the biosynthesis pathway of Momilactone A, which is crucial for the plant's defense mechanisms against pathogens .

Momilactone A exhibits a range of biological activities that contribute to its role in plant defense and potential applications in agriculture and medicine. Key activities include:

- Antifungal Activity: It has been shown to inhibit the growth of various fungi, including Magnaporthe oryzae, the causal agent of rice blast disease .

- Allelopathy: Momilactone A affects the growth of neighboring plants by inhibiting seed germination and root development, thus providing competitive advantages to rice plants .

- Antioxidant Properties: The compound demonstrates antioxidant activity, which may have implications for human health by combating oxidative stress .

- Anti-inflammatory and Anticancer Effects: Preliminary studies suggest potential therapeutic applications in reducing inflammation and cancer cell proliferation .

The synthesis of Momilactone A can be approached through both natural extraction and synthetic methods.

- Natural Extraction: Typically isolated from rice husks or leaves, where it accumulates as a response to environmental stressors.

- Synthetic Approaches: Various synthetic routes have been developed, with one notable total synthesis reported by Germain and Deslongchamps in 2002. This involved constructing the 9β-H-pimarane skeleton through Diels-Alder reactions and subsequent transformations to achieve the desired lactone structure .

Momilactone A has several applications:

- Agricultural Use: Its antifungal and allelopathic properties make it a candidate for natural herbicides or fungicides, promoting sustainable agricultural practices.

- Pharmaceutical Potential: The compound's bioactive properties suggest potential uses in developing new therapeutic agents for treating inflammatory diseases and cancer .

- Research Tool: As a model compound for studying plant defense mechanisms and secondary metabolite biosynthesis.

Momilactone A shares structural similarities with several other compounds within the 9β-H-pimarane class. Below are some notable compounds:

| Compound Name | Source | Biological Activity |

|---|---|---|

| Momilactone B | Rice | Antifungal, allelopathic |

| Momilactone C | Rice | Antimicrobial |

| Momilactone D | Rice roots | Allelopathic |

| Momilactone E | Mistaken classification | Not linked to lactone structure |

| Momilactone F | Moss species | Allelochemical |

Uniqueness of Momilactone A

Momilactone A is unique due to its specific structural features that confer distinct biological activities not fully replicated by its analogs. Its potent antifungal properties and significant role in rice's defense against pathogens set it apart from other momilactones, which may not exhibit the same level of bioactivity or specificity towards certain pests or pathogens .

Distribution in Oryza sativa Cultivars

Momilactone A represents a critical diterpenoid phytoalexin found predominantly in rice plants, where it serves essential defensive and allelopathic functions [1] [5]. This labdane-related diterpene belongs to the pimarane family of naturally occurring compounds and was first isolated from rice seed husks in 1973 [1] [3]. The compound exhibits widespread distribution across various Oryza sativa cultivars, though significant quantitative variations exist between different rice varieties and subspecies [26] [30].

Research investigations have demonstrated that momilactone A occurs naturally in all major rice cultivars, with japonica subspecies typically exhibiting higher concentrations compared to indica varieties [26]. The universal presence of this compound across rice cultivars suggests its fundamental importance in rice physiology and defense mechanisms [30]. Studies examining the World Rice Core Collection revealed substantial natural variation in momilactone A accumulation patterns, with concentrations varying dramatically between different cultivars when subjected to ultraviolet light irradiation stress [26].

Quantitative Variation Across Rice Organs

The distribution of momilactone A across different rice organs demonstrates remarkable specificity and variation patterns that reflect the compound's biological functions [23]. Comprehensive quantitative analyses have revealed that rice husks contain the highest concentrations of momilactone A, reaching levels of 16.44 ± 0.09 micrograms per gram dry weight [23]. This elevated concentration in husks aligns with the compound's original discovery in these structures and supports its role in seed protection mechanisms [1].

Rice roots exhibit moderately high momilactone A concentrations at 8.06 ± 0.13 micrograms per gram dry weight, reflecting the compound's critical function in allelopathic interactions with neighboring plants [23]. The substantial presence in root tissues facilitates the secretion of momilactone A into the rhizosphere, where it inhibits the growth of competing vegetation [5]. Rice leaves contain intermediate levels at 4.28 ± 0.03 micrograms per gram dry weight, while rice grains show the lowest concentrations at 2.07 ± 0.01 micrograms per gram dry weight [23].

The following table summarizes the quantitative distribution of momilactone A across rice organs:

| Rice Organ | Momilactone A Concentration (μg/g dry weight) |

|---|---|

| Husk | 16.44 ± 0.09 |

| Root | 8.06 ± 0.13 |

| Leaf | 4.28 ± 0.03 |

| Grain | 2.07 ± 0.01 |

Advanced analytical methods using liquid chromatography-electrospray ionization-mass spectrometry have enabled detection of momilactone A in rice husks at concentrations reaching 51.96 micrograms per milliliter using optimized extraction protocols [8]. These quantitative variations across organs reflect the specialized functions of momilactone A in different plant tissues and its role in both constitutive and inducible defense responses [5] [10].

Environmental Factors Influencing Production

Environmental conditions significantly influence momilactone A production in rice plants, with various abiotic and biotic stress factors serving as potent elicitors of biosynthesis [33] [35]. Ultraviolet irradiation represents one of the most powerful environmental stimuli for momilactone A accumulation, with exposure leading to dramatic increases in compound concentrations [32] [35]. Studies have documented that ultraviolet light treatment can increase momilactone A levels by 14-fold compared to non-irradiated control plants [32].

Temperature stress, particularly chilling conditions, also influences momilactone A production patterns in rice plants [35]. Low temperature exposure during critical growth stages can trigger enhanced biosynthesis as part of the plant's stress response mechanisms [7]. Heavy metal stress, including treatment with copper chloride and iron chloride, stimulates substantial increases in momilactone A concentrations [32] [33]. Copper chloride treatment at 1 millimolar concentration can increase momilactone A levels by 2.7 to 6.1-fold compared to untreated controls [32].

Nutrient deficiency conditions, particularly phosphorus limitation, enhance both momilactone A production and allelopathic activity in rice plants [34]. This response appears to be an adaptive mechanism enabling rice to compete more effectively with neighboring plants under resource-limited conditions [34]. The increased production under nutrient stress correlates with enhanced secretion of momilactone A into the rhizosphere, amplifying its allelopathic effects [33].

Biotic elicitors also stimulate momilactone A production through various signaling pathways [33]. Chitosan, a fungal cell wall component, acts as a potent elicitor triggering momilactone A biosynthesis through pathogen recognition mechanisms [33]. Cantharidin, a protein phosphatase inhibitor, can increase momilactone A concentrations by 12-fold at 200 micromolar concentration [32]. Jasmonic acid treatment, representing the primary plant stress signaling molecule, enhances momilactone A production by 14-fold at 100 micromolar concentration [32] [33].

Biosynthetic Gene Clusters in Rice

The biosynthesis of momilactone A in rice involves a complex network of genes organized into specialized clusters that facilitate coordinated regulation and efficient metabolic channeling [15] [21]. The primary momilactone biosynthetic gene cluster is located on chromosome 4 of the rice genome and contains the majority of genes required for momilactone A production [11] [15]. This clustering arrangement represents an unusual occurrence in plant genomes and demonstrates the evolutionary importance of momilactone production in rice defense strategies [16].

The momilactone biosynthetic gene cluster on chromosome 4 includes the copalyl diphosphate synthase 4 gene, kaurene synthase-like 4 gene, two cytochrome P450 monooxygenase genes (CYP99A2 and CYP99A3), and momilactone A synthase genes [15] [21]. However, the complete biosynthetic pathway for momilactone A requires additional genes located on other chromosomes, including CYP76M8 on chromosome 2, CYP701A8 on chromosome 6, and CYP76M14 on chromosome 1 [19] [27]. This distributed organization necessitates sophisticated regulatory mechanisms to coordinate expression across multiple chromosomal locations [25].

Recent evolutionary analyses have revealed that momilactone biosynthetic gene clusters originated through lateral gene transfer events between different grass lineages [11] [25]. The clusters found in Oryzoideae originated from the PACMAD clade through lateral gene transfer, followed by subsequent gene loss and recruitment events that shaped the modern cluster architecture [11]. This evolutionary history explains the complex distribution of biosynthetic genes across multiple chromosomes and the interdependent relationships between different gene clusters [25].

Enzymatic Cascade from Geranylgeranyl Diphosphate

The biosynthetic pathway for momilactone A begins with geranylgeranyl diphosphate, a universal precursor for diterpene biosynthesis that undergoes a series of enzymatic transformations [1] [19]. The initial step involves the cyclization of geranylgeranyl diphosphate to syn-copalyl diphosphate, catalyzed by the type B diterpene cyclase OsCPS4 [14] [19]. This enzyme requires magnesium ions for activity and produces syn-copalyl diphosphate as a key intermediate for multiple rice phytoalexin pathways [14].

The second cyclization step converts syn-copalyl diphosphate to syn-pimara-7,15-diene through the action of OsKSL4, a type A diterpene synthase [13] [19]. This reaction represents the first committed step specifically toward momilactone biosynthesis, as syn-copalyl diphosphate also serves as a precursor for oryzalexin S production [19]. The syn-pimara-7,15-diene product then undergoes a series of oxidative modifications to generate the final momilactone A structure [27].

The oxidative elaboration of syn-pimara-7,15-diene involves multiple cytochrome P450 monooxygenases acting in a specific sequence [15] [27]. CYP76M8, located in the chromosome 2 gene cluster, catalyzes the initial 6β-hydroxylation of syn-pimara-7,15-diene [27] [28]. This is followed by CYP99A3-mediated consecutive oxidations of the C19 methyl group to form syn-pimaradien-19-ol, syn-pimaradien-19-al, and syn-pimaradien-19-oic acid [15] [22]. The C19 carboxylic acid formation is essential for subsequent lactone ring closure [15].

The momilactone A synthase enzymes, represented by OsMAS1 and OsMAS2, are short-chain dehydrogenases that catalyze the formation of the characteristic 19,6β-lactone ring structure [21] [27]. These enzymes show greater efficiency with hemiacetal-containing intermediates compared to earlier pathway intermediates [28]. CYP701A8 provides additional oxidative modifications necessary for momilactone A formation, while CYP76M14 catalyzes the final hydroxylation step leading to momilactone B through spontaneous hemi-acetal ring closure [19] [27].

Regulatory Mechanisms of Diterpene Synthases

The regulation of diterpene synthases involved in momilactone A biosynthesis operates through sophisticated transcriptional control mechanisms that respond to environmental stimuli and developmental cues [21]. The primary regulatory factor is OsTGAP1, a basic leucine zipper transcription factor that serves as the master regulator for the entire momilactone biosynthetic gene cluster [21]. This transcription factor coordinates the expression of all five clustered genes on chromosome 4 through binding to TGACG motifs in their promoter regions [21].

OsTGAP1 expression is induced by chitin oligosaccharide elicitors, which trigger a cascade of defense-related gene expression leading to momilactone A production [21]. The transcription factor functions as a transcriptional activator, directly binding to regulatory elements in target gene promoters and enhancing their expression [21]. Knockout mutants of OsTGAP1 show severely reduced expression of all momilactone biosynthetic genes and virtually no momilactone production upon elicitor treatment [21].

The regulatory network extends beyond the chromosome 4 cluster to include genes located on other chromosomes [21]. OsTGAP1 also influences the expression of CYP76M8 from the chromosome 2 cluster and upstream pathway genes involved in geranylgeranyl diphosphate biosynthesis [21]. This coordinated regulation ensures adequate precursor supply and balanced flux through the entire biosynthetic pathway [21].

High-Performance Liquid Chromatography Optimization

High-Performance Liquid Chromatography has emerged as the predominant analytical technique for the isolation and quantification of momilactone A due to its superior resolution, sensitivity, and reproducibility [1]. The optimization of chromatographic parameters represents a critical aspect in achieving reliable analytical results for this complex diterpenoid compound.

Column Selection and Stationary Phase Optimization

The selection of appropriate stationary phase chemistry is fundamental to achieving effective separation of momilactone A from complex plant matrices. Research has consistently demonstrated that reversed-phase C18 columns provide optimal retention and resolution for momilactone A analysis [1] [2]. The Waters Spherisorb S10 ODS2 column (250 × 4.6 mm, 10 μm particle size) has been extensively validated and represents the gold standard for momilactone A quantification [1] [3]. This particular stationary phase offers excellent selectivity for the compound while maintaining adequate resolution from closely related momilactone B, which typically elutes earlier in the chromatographic run [1] [2].

Alternative stationary phases including Waters Symmetry C8, X Terra, and Spherisorb-5 RP-8 columns have been evaluated, but demonstrated inferior separation performance compared to the ODS2 chemistry [1]. The optimal particle size for momilactone A analysis has been established at 10 μm, which provides an appropriate balance between column efficiency and backpressure considerations [1].

Mobile Phase Composition and Gradient Optimization

The mobile phase composition critically influences the chromatographic behavior of momilactone A. Binary gradient systems employing acetonitrile and water have proven most effective for achieving optimal separation [1] [4]. The inclusion of 0.1% trifluoroacetic acid in the mobile phase enhances peak shape and improves ionization efficiency in coupled mass spectrometry applications [1] [5].

The optimized mobile phase composition consists of 0.1% trifluoroacetic acid in acetonitrile:water (70:30, v/v) [1]. This composition provides excellent solubility for momilactone A while maintaining appropriate retention times. Flow rate optimization studies have established that 4.0 mL/min represents the optimal compromise between analysis time and resolution [1], although reduced flow rates of 0.4 mL/min have been successfully employed in mass spectrometry applications [5].

Detection Parameters and Wavelength Selection

Ultraviolet detection at 210 nm has been universally adopted for momilactone A quantification due to the compound's strong absorption at this wavelength [1] [5] [2]. This detection wavelength provides optimal sensitivity while minimizing interference from co-eluting matrix components. Photodiode array detection enables peak purity assessment and structural confirmation through spectral matching [1].

The validated analytical parameters demonstrate exceptional linearity over the concentration range of 10-250 μg/mL with correlation coefficients consistently exceeding 0.993 [1]. Detection limits as low as 0.43 ng/mL have been achieved under optimized conditions [2], while quantitation limits range from 1.31 to 3.18 ng/mL depending on matrix complexity [1] [2].

| Parameter | Optimized Value | Alternative Range | Reference |

|---|---|---|---|

| Column Temperature | Room temperature | 25-30°C | [1] [5] |

| Injection Volume | 10 μL | 5-20 μL | [1] [2] |

| Run Time | 30-50 minutes | 25-60 minutes | [1] [5] |

| Retention Time MA | 17.03 ± 0.03 min | 10.01-17.73 min | [1] [5] [6] |

| Detection Limit | 0.43-0.96 ng/mL | 0.18-1.01 ng/mL | [1] [2] |

| Correlation Coefficient | 0.9936 | 0.9928-0.9936 | [1] |

Gas Chromatography-Mass Spectrometry Protocols

Gas Chromatography-Mass Spectrometry represents a complementary analytical approach for momilactone A analysis, particularly valuable for structural confirmation and trace-level detection in complex matrices [7] [8] [9]. The volatile nature of momilactone A makes it amenable to gas chromatographic separation, though derivatization may be required for optimal performance.

Column Selection and Separation Conditions

The HP-1MS fused silica capillary column (60 m × 0.25 mm internal diameter, 0.25 μm film thickness) has demonstrated superior performance for momilactone A analysis [7]. This non-polar stationary phase provides excellent thermal stability and minimal bleed, critical factors for mass spectrometric detection. Alternative columns including OV-17 and OV-101 phases have been employed historically but offer inferior resolution and sensitivity [9].

The optimized temperature programming protocol initiates at 60°C with a 2-minute isothermal hold, followed by heating at 30°C/min to 150°C, then 10°C/min to 180°C, 2°C/min to 210°C, and finally 30°C/min to 300°C [7]. This gradient profile ensures complete elution of momilactone A while maintaining chromatographic resolution.

Injection and Carrier Gas Optimization

Splitless injection at 250°C provides optimal sample transfer efficiency for momilactone A analysis [7]. Helium carrier gas at 1.0 mL/min flow rate offers superior mass transfer characteristics compared to nitrogen, resulting in improved peak shape and sensitivity [7]. The injection port temperature of 250°C ensures complete volatilization while preventing thermal decomposition of the analyte.

Mass Spectrometric Detection Parameters

Electron ionization at 70 eV represents the standard ionization technique for momilactone A analysis, providing reproducible fragmentation patterns for structural confirmation [7] [8]. The molecular ion peak appears at m/z 314, corresponding to the molecular weight of momilactone A [7]. Full scan acquisition mode enables comprehensive structural characterization, while selected ion monitoring can provide enhanced sensitivity for quantitative applications [7].

The mass spectrometric fragmentation of momilactone A follows predictable patterns characteristic of pimarane diterpenoids. Loss of carbon monoxide (28 mass units) and water (18 mass units) represent common fragmentation pathways, though detailed fragmentation studies remain limited in the literature [8] [9].

| Parameter | Optimized Value | Alternative | Reference |

|---|---|---|---|

| Ionization Energy | 70 eV | 70 eV standard | [7] [8] |

| Scan Range | 50-500 m/z | Full scan | [7] |

| Transfer Line Temperature | 280°C | 250-300°C | [7] |

| Source Temperature | 230°C | 200-250°C | [7] |

| Acquisition Rate | 1-3 scans/sec | Standard | [7] |

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy serves as the definitive analytical technique for structural elucidation and confirmation of momilactone A, providing unambiguous assignment of all carbon and hydrogen atoms within the molecular framework [3] [10] [11]. The comprehensive NMR characterization enables precise structural determination and supports quality control applications in analytical laboratories.

Proton Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance analysis of momilactone A in deuterated chloroform reveals characteristic signal patterns that enable unambiguous structural identification [3] [11]. The spectrum displays distinctive multiplicities and coupling patterns consistent with the pimarane diterpenoid framework. Key diagnostic signals include the vinyl protons H-7 and H-15, which appear as characteristic doublets at δ 5.70 and δ 5.84 respectively [3] [11].

The methyl proton assignments provide crucial structural information, with H-17, H-18, and H-20 appearing as singlets at δ 0.88, δ 1.52, and δ 0.98 respectively [11]. These chemical shift values are characteristic of the specific stereochemical arrangement in momilactone A and distinguish it from related diterpenoid structures. The H-6 proton resonates as a triplet at δ 4.84 with coupling constant J = 5.0 Hz, indicating its axial orientation in the six-membered lactone ring [3] [11].

Complex multipicity patterns are observed for the methylene protons, particularly H₂-1, H₂-11, H₂-12, and H₂-14, which appear in overlapping regions between δ 1.32-2.63 [3] [11]. Two-dimensional correlation spectroscopy techniques including COSY, HMBC, and HSQC provide definitive assignments for these overlapping signals [3].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

¹³C Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information through chemical shift analysis of all twenty carbon atoms in momilactone A [3] [11]. The carbonyl carbons C-3 and C-19 exhibit characteristic downfield shifts at δ 205.20 and δ 174.32 respectively, confirming the presence of the ketone and lactone functionalities [11].

The olefinic carbon atoms C-7, C-8, C-15, and C-16 display chemical shifts consistent with their sp² hybridization state. C-8 and C-15 appear at δ 148.96 and δ 148.03 respectively, while C-7 and C-16 resonate at δ 114.03 and δ 110.17 [11]. These values are diagnostic for the specific substitution pattern and stereochemistry of the double bonds in momilactone A.

Quaternary carbon assignments include C-4, C-10, and C-13, which resonate at δ 53.57, δ 32.46, and δ 40.13 respectively [11]. The chemical shifts of these carbons reflect their specific chemical environments within the rigid polycyclic framework. The lactone carbon C-6 appears at δ 73.17, confirming its attachment to the oxygen bridge [11].

| Carbon Position | Chemical Shift (ppm) | Multiplicity | Assignment Confidence |

|---|---|---|---|

| C-3 (C=O) | 205.20 | Quaternary | Confirmed |

| C-19 (C=O) | 174.32 | Quaternary | Confirmed |

| C-8 (C=) | 148.96 | Quaternary | Confirmed |

| C-15 (CH=) | 148.03 | Tertiary | Confirmed |

| C-7 (CH=) | 114.03 | Tertiary | Confirmed |

| C-16 (CH₂=) | 110.17 | Secondary | Confirmed |

| C-6 (CH-O) | 73.17 | Tertiary | Confirmed |

Two-Dimensional Nuclear Magnetic Resonance Applications

Advanced two-dimensional Nuclear Magnetic Resonance techniques provide definitive structural confirmation through correlation analysis [3]. Correlation Spectroscopy experiments establish scalar coupling relationships between adjacent protons, enabling complete assignment of the proton network. Heteronuclear Multiple Bond Correlation spectroscopy identifies long-range carbon-proton connectivities, confirming the molecular framework and substitution patterns [3].

Heteronuclear Single Quantum Coherence spectroscopy provides direct one-bond carbon-proton correlations, facilitating unambiguous assignment of all carbon signals to their attached protons [3]. These multi-dimensional experiments are essential for complex natural products like momilactone A, where signal overlap in one-dimensional spectra can complicate structural assignment.

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry represents the most advanced analytical technique for momilactone A characterization, combining chromatographic separation with high-resolution mass spectrometric detection [5] [12] [13]. This hyphenated technique enables simultaneous structural confirmation and quantitative analysis with exceptional sensitivity and specificity.

Electrospray Ionization Optimization

Electrospray ionization operates optimally for momilactone A in positive ion mode, generating abundant protonated molecular ions [M+H]⁺ at m/z 315.196 [5] [13]. The ionization efficiency is enhanced through the use of acidic mobile phase modifiers, particularly 0.1% trifluoroacetic acid, which promotes protonation of the lactone functionality [5].

Optimal source parameters include capillary voltage of 4.5 kV, capillary temperature of 550°C, sheath gas flow of 60 arbitrary units, and auxiliary gas flow of 20 arbitrary units [5]. These conditions provide stable spray formation and efficient ionization while minimizing source contamination. The relatively high capillary temperature is necessary to ensure complete desolvation of the acetonitrile-water mobile phase [5].

High-Resolution Mass Spectrometry

High-resolution mass spectrometry using Orbitrap technology achieves mass accuracy within 2 ppm for momilactone A analysis [5]. The exact mass of the protonated molecular ion [M+H]⁺ has been determined as 315.19580, confirming the molecular formula C₂₀H₂₇O₃ [5]. This level of mass accuracy enables unambiguous molecular formula determination and distinguishes momilactone A from potential isobaric interferences.

Tandem Mass Spectrometry Fragmentation

Collision-induced dissociation of the protonated molecular ion generates characteristic fragment ions that provide structural information [5] [7]. The base peak in the tandem mass spectrum appears at m/z 271.2, corresponding to loss of CO₂ (44 mass units) from the lactone functionality [5]. A secondary fragment at m/z 269.2 results from loss of formic acid (46 mass units) and serves as a qualifier ion for confirmatory analysis [5].

The fragmentation pattern of momilactone A follows predictable pathways characteristic of pimarane diterpenoids. Loss of the lactone ring generates stabilized carbocations that undergo further fragmentation through loss of alkyl substituents. These fragmentation patterns are reproducible and serve as diagnostic criteria for structural confirmation [5].

| Ion Type | m/z Value | Relative Intensity | Structural Assignment |

|---|---|---|---|

| [M+H]⁺ | 315.196 | 100% | Molecular ion |

| [M+H-CO₂]⁺ | 271.2 | 85% | Lactone cleavage |

| [M+H-HCOOH]⁺ | 269.2 | 65% | Formic acid loss |

| [M+H-H₂O]⁺ | 297.2 | 45% | Water elimination |

Selected Reaction Monitoring Applications

Selected reaction monitoring mode enables highly sensitive and specific quantification of momilactone A in complex biological matrices [7] [12]. The optimized transition from m/z 315.2 to m/z 271.2 provides maximum sensitivity with minimal matrix interference [7]. A secondary transition from m/z 315.2 to m/z 269.2 serves as a qualifier for confirmation of analyte identity [7].

The analytical method demonstrates exceptional linearity over the concentration range relevant for biological samples, with correlation coefficients consistently exceeding 0.999 [12]. Detection limits in the low nanogram per milliliter range have been achieved, enabling quantification of momilactone A in rice bran and other biological matrices where concentrations are typically below 10 μg/g dry weight [5] [12].